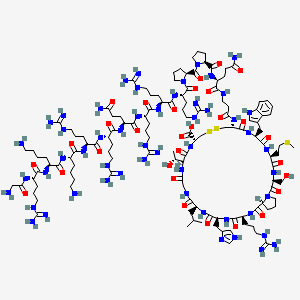

H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln-bAla-Cys(1)-Trp-Met-Ser-Pro-Arg-His-Leu-Gly-Thr-Cys(1)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CIGB-300 is a synthetic peptide-based drug designed to inhibit the activity of protein kinase CK2, a serine/threonine kinase involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair . This compound has shown promise in cancer therapy due to its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Preparation Methods

CIGB-300 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

CIGB-300 primarily undergoes interactions with its target proteins rather than traditional chemical reactions like oxidation or reduction. It binds to the acidic phosphoacceptor domain of CK2 substrates, preventing their phosphorylation . This interaction leads to the inhibition of CK2-mediated phosphorylation events, which are crucial for the survival and proliferation of cancer cells . The major product of this interaction is the inhibition of CK2 activity and the subsequent induction of apoptosis in cancer cells .

Scientific Research Applications

CIGB-300 has been extensively studied for its potential in cancer therapy. It has shown efficacy in inhibiting the growth of various cancer cell lines, including non-small cell lung cancer, cervical cancer, and acute myeloid leukemia . The compound has been tested in preclinical and clinical trials, demonstrating its ability to induce apoptosis, inhibit tumor growth, and enhance the efficacy of other anticancer drugs . Additionally, CIGB-300 has been investigated for its potential to modulate CK2-dependent signaling pathways, which are involved in various cellular processes such as cell cycle progression, transcription, and translation .

Mechanism of Action

CIGB-300 exerts its effects by binding to the acidic phosphoacceptor domain of CK2 substrates, thereby preventing their phosphorylation . This inhibition disrupts CK2-mediated signaling pathways that are essential for the survival and proliferation of cancer cells . The compound has been shown to inhibit the phosphorylation of key proteins involved in cell survival, such as B23/nucleophosmin, AKT, and PTEN . By inhibiting these pathways, CIGB-300 induces apoptosis and inhibits tumor growth .

Comparison with Similar Compounds

CIGB-300 is unique in its mechanism of action, as it targets the phosphoacceptor domain of CK2 substrates rather than the ATP-binding site of the enzyme . This approach allows for a more specific inhibition of CK2 activity and reduces the likelihood of off-target effects . Similar compounds that target CK2 include small molecule inhibitors such as CX-4945 and TBB, which inhibit CK2 by binding to its ATP-binding site . these inhibitors may have broader effects on other kinases, leading to potential side effects . CIGB-300’s unique targeting mechanism makes it a promising candidate for cancer therapy with potentially fewer side effects .

Properties

Molecular Formula |

C127H215N53O30S3 |

|---|---|

Molecular Weight |

3060.6 g/mol |

IUPAC Name |

(3S,6S,9S,12R,17R,20S,26S,29S,32S,35S)-12-[3-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoylamino]-32-(3-carbamimidamidopropyl)-20-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-29-(1H-imidazol-4-ylmethyl)-9-(1H-indol-3-ylmethyl)-26-(2-methylpropyl)-6-(2-methylsulfanylethyl)-2,5,8,11,19,22,25,28,31,34-decaoxo-14,15-dithia-1,4,7,10,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-17-carboxylic acid |

InChI |

InChI=1S/C127H215N53O30S3/c1-66(2)55-84-100(189)157-61-97(187)177-98(67(3)182)116(205)176-89(120(209)210)64-213-212-63-88(113(202)173-85(56-68-59-156-71-22-6-5-21-70(68)71)111(200)168-82(40-54-211-4)110(199)175-87(62-181)118(207)178-51-18-32-90(178)114(203)169-79(30-16-48-154-126(143)144)108(197)174-86(112(201)172-84)57-69-60-147-65-158-69)160-95(185)39-50-148-99(188)80(35-37-93(131)183)170-115(204)91-33-19-52-179(91)119(208)92-34-20-53-180(92)117(206)83(31-17-49-155-127(145)146)171-107(196)78(29-15-47-153-125(141)142)165-105(194)76(27-13-45-151-123(137)138)166-109(198)81(36-38-94(132)184)167-106(195)77(28-14-46-152-124(139)140)164-104(193)75(26-12-44-150-122(135)136)163-103(192)74(24-8-10-42-129)162-102(191)73(23-7-9-41-128)161-101(190)72(159-96(186)58-130)25-11-43-149-121(133)134/h5-6,21-22,59-60,65-67,72-92,98,156,181-182H,7-20,23-58,61-64,128-130H2,1-4H3,(H2,131,183)(H2,132,184)(H,147,158)(H,148,188)(H,157,189)(H,159,186)(H,160,185)(H,161,190)(H,162,191)(H,163,192)(H,164,193)(H,165,194)(H,166,198)(H,167,195)(H,168,200)(H,169,203)(H,170,204)(H,171,196)(H,172,201)(H,173,202)(H,174,197)(H,175,199)(H,176,205)(H,177,187)(H,209,210)(H4,133,134,149)(H4,135,136,150)(H4,137,138,151)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)(H4,145,146,155)/t67-,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,98+/m1/s1 |

InChI Key |

RNELHWXSRSKXRD-QNKYCTLBSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC(C)C)CC3=CNC=N3)CCCNC(=N)N)CO)CCSC)CC4=CNC5=CC=CC=C54)NC(=O)CCNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN)C(=O)O)O |

Canonical SMILES |

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC=N3)CCCNC(=N)N)CO)CCSC)CC4=CNC5=CC=CC=C54)NC(=O)CCNC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN)C(=O)O)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.